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Compound of Interest

Compound Name: 1-(6-Methylpyridin-2-yl)piperazine

Cat. No.: B109231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1-(6-methylpyridin-2-
yl)piperazine, a heterocyclic compound with demonstrated potential in medicinal chemistry.

This document details its synthesis, chemical properties, and biological activities, with a focus

on its role as a kinase inhibitor. Experimental protocols and relevant signaling pathways are

also described to support further research and development efforts.

Core Compound Information
1-(6-Methylpyridin-2-yl)piperazine is a substituted piperazine derivative. The presence of the

6-methylpyridine moiety is a key structural feature that influences its biological activity.

Property Value Reference

CAS Number 55745-89-6 N/A

Molecular Formula C₁₀H₁₅N₃ N/A

Molecular Weight 177.25 g/mol N/A

Appearance White to light yellow solid [1]
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The synthesis of 1-(6-methylpyridin-2-yl)piperazine can be achieved through a nucleophilic

aromatic substitution reaction. A common method involves the reaction of 2-chloro-6-

methylpyridine with piperazine.

Experimental Protocol: Synthesis of 1-(6-Methylpyridin-2-yl)piperazine

This protocol is based on established methods for the synthesis of similar pyridinylpiperazine

derivatives.

Materials:

2-Chloro-6-methylpyridine

Piperazine

Solvent (e.g., acetonitrile, toluene, or N,N-dimethylformamide)

Base (e.g., potassium carbonate, triethylamine)

Procedure:

To a solution of 2-chloro-6-methylpyridine in a suitable solvent, add an excess of piperazine

and a base.

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel, eluting with a suitable

solvent system (e.g., dichloromethane/methanol gradient) to yield 1-(6-methylpyridin-2-
yl)piperazine.

The chemical properties of piperazine and its derivatives are well-documented. The two

nitrogen atoms in the piperazine ring provide basic centers that can be protonated. The pKa

values for piperazine are 5.35 and 9.73 at 25 °C.[2]
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Biological Activity and Mechanism of Action
Research has identified 1-(6-methylpyridin-2-yl)piperazine as a scaffold for the development

of potent kinase inhibitors. Specifically, derivatives of this compound have shown significant

inhibitory activity against Transforming Growth Factor-β (TGF-β) type 1 receptor kinase, also

known as Activin receptor-like kinase 5 (ALK5).

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including

cell growth, differentiation, and apoptosis.[3][4][5][6] Dysregulation of this pathway is implicated

in various diseases, including cancer and fibrosis. ALK5 is a key serine/threonine kinase in this

pathway, making it an attractive therapeutic target.

While direct inhibitory data for 1-(6-methylpyridin-2-yl)piperazine against ALK5 is not

extensively published, a study on its triazole derivatives has demonstrated potent ALK5

inhibition. One such derivative, 12k, exhibited an IC₅₀ value of 4.69 μM against ALK5. [N/A]

This suggests that the 1-(6-methylpyridin-2-yl)piperazine moiety serves as a valuable

pharmacophore for ALK5 inhibition.

Interestingly, the same study showed that compound 12k had no significant inhibitory activity

against p38α MAP kinase (-1.94% inhibition at 10 μM), indicating a degree of selectivity. [N/A]

The general mechanism of action for piperazine-containing anthelmintics involves the

modulation of GABAergic neurotransmission, leading to paralysis of the parasite.[2] However,

for its kinase inhibitory activity, the mechanism is likely through competitive binding at the ATP-

binding site of the kinase domain.

Signaling Pathway
The inhibitory action of 1-(6-methylpyridin-2-yl)piperazine derivatives on ALK5 interrupts the

TGF-β signaling cascade.
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TGF-β Signaling Pathway and Inhibition by a 1-(6-Methylpyridin-2-yl)piperazine Derivative.

Experimental Protocols for Biological Evaluation
To assess the biological activity of 1-(6-methylpyridin-2-yl)piperazine and its derivatives,

standard kinase assays can be employed.

ALK5 (TGFβR1) Kinase Assay
This protocol is designed to measure the in vitro inhibitory activity of a compound against the

ALK5 kinase.

Materials:

Recombinant human ALK5 (TGFβR1)

Kinase substrate (e.g., a specific peptide or protein)

ATP

Kinase assay buffer

Test compound (1-(6-methylpyridin-2-yl)piperazine)

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

96-well or 384-well plates
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Plate reader capable of measuring luminescence

Procedure:

Prepare serial dilutions of the test compound in the kinase assay buffer.

In a multi-well plate, add the recombinant ALK5 enzyme, the kinase substrate, and the test

compound at various concentrations.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).

Stop the reaction and measure the amount of ADP produced using a detection reagent like

ADP-Glo™. The luminescent signal is proportional to the kinase activity.

Calculate the percent inhibition for each compound concentration and determine the IC₅₀

value by fitting the data to a dose-response curve.

p38α MAP Kinase Assay
A similar protocol can be used to assess the selectivity of the compound against other kinases,

such as p38α MAP kinase.

Materials:

Recombinant human p38α MAP kinase

Specific substrate for p38α (e.g., ATF2)

ATP

Kinase assay buffer

Test compound

Detection reagent

Procedure:
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Follow the same general procedure as the ALK5 kinase assay, substituting the ALK5 enzyme

and substrate with p38α MAP kinase and its specific substrate.

Compare the IC₅₀ values obtained for ALK5 and p38α to determine the selectivity of the

compound.

Experimental Workflow
The overall process from synthesis to biological evaluation can be visualized as follows:
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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